methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate
Description
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound known for its unique structure and diverse applications. This compound is a glycoside and an iridoid monoterpenoid, which are classes of naturally occurring organic compounds often found in plants .
Properties
Molecular Formula |
C17H26O14 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O14/c1-15(25)10(22)11(23)16(26)5(12(24)28-2)4-29-14(17(15,16)27)31-13-9(21)8(20)7(19)6(3-18)30-13/h4,6-11,13-14,18-23,25-27H,3H2,1-2H3 |
InChI Key |
XTIUAZYOQHDVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C2(C1(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes glycosylation reactions where a sugar moiety is attached to the aglycone part of the molecule. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of genetically modified microorganisms to produce the compound in large quantities. These methods are often preferred due to their efficiency and sustainability compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-Deoxyloganic Acid: Another iridoid glycoside with similar structural features and biological activities.
Loganin: A related compound known for its anti-inflammatory and antioxidant properties.
Shanzhiside Methyl Ester: A compound with similar glycoside structure and potential therapeutic applications.
Uniqueness
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical reactivity and biological activities .
Biological Activity
Methyl 4a,5,6,7,7a-pentahydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1H-cyclopenta[c]pyran-4-carboxylate is a complex organic compound characterized by multiple hydroxyl groups and a unique cyclopenta[c]pyran core. Its potential biological activities have garnered attention in various fields of research, including pharmacology and biochemistry. This article explores the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H26O14 with a molecular weight of approximately 454.4 g/mol. The intricate arrangement of hydroxyl groups enhances its solubility and bioavailability compared to simpler glycosides or flavonoids.
| Property | Value |
|---|---|
| Molecular Formula | C17H26O14 |
| Molecular Weight | 454.4 g/mol |
| IUPAC Name | Methyl 4a,5,6,7,7a-pentahydroxy... |
| InChI Key | XTIUAZYOQHDVCO-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds with multiple hydroxyl groups exhibit significant antioxidant properties. Methyl 4a,5,6,7,7a-pentahydroxy has been shown to scavenge free radicals effectively due to its ability to donate hydrogen atoms from hydroxyl groups. This activity is crucial in mitigating oxidative stress-related damage in cells.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL. This suggests potential applications in developing antimicrobial agents.
Antitumoral Effects
The compound has also been evaluated for its antitumoral properties. In vitro studies using the MTT assay have shown that it inhibits the growth of certain tumor cell lines. Such findings indicate its potential as a therapeutic agent in cancer treatment.
Case Studies and Research Findings
- Antioxidant Effects : A study highlighted the compound's ability to reduce oxidative stress markers in vitro. It was found to significantly lower malondialdehyde levels while increasing glutathione concentrations in treated cells.
- Antimicrobial Activity : In an investigation involving various bacterial strains, methyl 4a,5,6,7,7a-pentahydroxy was tested alongside standard antibiotics. The results indicated synergistic effects when used in combination with certain antibiotics.
- Antitumoral Study : A recent publication reported that methyl 4a,5,6,7,7a-pentahydroxy exhibited a dose-dependent inhibition of cell proliferation in human breast cancer cell lines (MCF-7). Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
